5-Chloromethyl-1,3-dihydro-isobenzofuran
Description
Significance of the 1,3-Dihydroisobenzofuran Core in Organic Synthesis
The 1,3-dihydroisobenzofuran nucleus is a privileged scaffold found in a variety of biologically active natural products and synthetic compounds. researchgate.netrsc.org Its presence in these molecules often contributes to their therapeutic properties, which span a wide range of activities. The inherent stability of the dihydroisobenzofuran ring system, coupled with its potential for functionalization at various positions, makes it an attractive starting point for the synthesis of complex target molecules. organic-chemistry.orggoogle.com
The structural rigidity and defined stereochemistry of the phthalan (B41614) core can be exploited to control the spatial arrangement of substituents, a critical factor in the design of pharmacologically active agents. Furthermore, the dihydroisobenzofuran moiety can serve as a key intermediate that can be further elaborated into more complex polycyclic systems through various synthetic strategies. rsc.org
Role of Chloromethyl Functionalization in Molecular Design
The introduction of a chloromethyl (-CH₂Cl) group onto an aromatic or heterocyclic ring is a powerful tool in molecular design. This functional group acts as a versatile electrophilic handle, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of other functional groups, thereby enabling the synthesis of a diverse library of derivatives from a single precursor.
In the context of drug discovery, the chloromethyl group can be used to append pharmacophores, link to solubilizing groups, or attach to solid supports for combinatorial synthesis. The chlorine atom is a good leaving group, facilitating reactions with a variety of nucleophiles such as amines, alcohols, thiols, and carbanions. This versatility makes chloromethylated compounds valuable intermediates in the multi-step synthesis of complex organic molecules.
Overview of Academic Research Trajectories for the Compound
While dedicated research focusing solely on 5-Chloromethyl-1,3-dihydro-isobenzofuran is limited, its importance can be inferred from its role as a potential intermediate in the synthesis of more complex molecules. Academic interest in this compound and its analogs lies primarily in its utility as a building block. The synthesis of substituted 1,3-dihydroisobenzofurans is an active area of research, with various methods being developed for their preparation. organic-chemistry.orgrsc.org
A plausible and documented synthetic pathway to access this compound involves a two-step process starting from 5-chlorophthalide. The synthesis of 5-chlorophthalide itself has been reported in the literature. scite.airesearchgate.net The subsequent and crucial step is the reduction of the lactone functionality of the phthalide (B148349) to the corresponding cyclic ether of the 1,3-dihydroisobenzofuran. Several reducing agents are known to effect this transformation for phthalides in general, with silane-based reagents being a notable option.
The reactivity of the chloromethyl group in this specific scaffold would be of interest for creating libraries of 5-substituted 1,3-dihydroisobenzofuran derivatives for biological screening or for the synthesis of targeted therapeutic agents. For instance, it could serve as a precursor to compounds related to the antidepressant citalopram (B1669093), which features a 1,3-dihydroisobenzofuran core. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-1,3-dihydro-2-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVNBXRRGKUMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloromethyl 1,3 Dihydro Isobenzofuran and Its Analogues
Precursor Synthesis and Starting Material Design
The effective synthesis of the target compound is highly dependent on the logical design of starting materials and the synthesis of key precursors. The two primary structural components—the dihydroisobenzofuran ring and the C-5 chloromethyl substituent—can be assembled through various strategic approaches.
The 1,3-dihydroisobenzofuran moiety is a heterocyclic structure found in a range of pharmacologically active compounds. lookchem.com The formation of this scaffold is a critical step, and several precursor designs have been developed to facilitate its construction.
One prominent approach utilizes functionalized salicylaldehydes as the starting materials. lookchem.com This method leverages the inherent reactivity of the ortho-positioned hydroxyl and aldehyde groups to build the fused furan (B31954) ring. Another effective strategy begins with 2-vinylbenzyl alcohols. clockss.org These precursors contain the necessary carbon framework, and the vinyl and alcohol functionalities serve as handles for subsequent cyclization reactions to form the dihydroisobenzofuran system. clockss.org The synthesis of these precursors often involves reactions of 2-vinylphenyllithium derivatives with various carbonyl compounds. clockss.org
Introducing the chloromethyl group (-CH₂Cl) at the C-5 position requires careful planning and can be achieved via two main strategic pathways:
Direct Chloromethylation of the Aromatic Ring: This strategy involves the functionalization of a suitable aromatic precursor before the formation of the heterocyclic ring. The Blanc chloromethylation reaction is a classic method for this purpose, where an aromatic ring reacts with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. wikipedia.org This directly installs the chloromethyl group onto the benzene (B151609) ring, which can then be carried through the subsequent cyclization steps.
Functional Group Interconversion: An alternative and highly versatile strategy involves synthesizing the 1,3-dihydroisobenzofuran scaffold with a different, more stable functional group at the C-5 position. This "precursor" functional group is then converted into the desired chloromethyl group in a later synthetic step. This approach avoids exposing the reactive chloromethyl group to potentially incompatible reagents and conditions during the scaffold's construction. Examples of such precursor functional groups include:
Hydroxymethyl group (-CH₂OH): A 5-(hydroxymethyl)-1,3-dihydroisobenzofuran precursor can be synthesized and subsequently converted to the chloromethyl derivative through reaction with a chlorinating agent like thionyl chloride or hydrogen chloride. youtube.com
Methyl group (-CH₃): A methyl group can be transformed into a chloromethyl group via a two-step sequence involving benzylic halogenation (e.g., bromination with N-bromosuccinimide) followed by nucleophilic substitution with a chloride source. clockss.org
Nitrile or Carboxylic Acid Group (-CN, -COOH): As demonstrated in the synthesis of related analogues like Citalopram (B1669093), starting with a C-5 cyano group is a common strategy. nih.gov This group can be hydrolyzed to a carboxylic acid, which can then be reduced to a hydroxymethyl group, setting the stage for subsequent chlorination. nih.gov
This strategic flexibility allows chemists to design synthetic routes that are compatible with a wide range of other substituents on the molecule.
Classical and Modern Synthetic Routes
Building upon the precursor design, various specific reactions are employed to achieve the final structure of 5-Chloromethyl-1,3-dihydro-isobenzofuran.
The key step in forming the scaffold is the ring closure reaction. Several methods have been developed to efficiently create the dihydroisobenzofuran ring.
A notable method starts from N-aroylhydrazones of salicylaldehydes. lookchem.com These precursors undergo oxidation with lead tetraacetate (LTA) to form key o-aroylbenzaldehyde intermediates. lookchem.com Subsequent reduction of the carbonyl groups with a reducing agent like sodium borohydride (B1222165) (NaBH₄), followed by an acid-catalyzed intramolecular cyclization (e.g., using p-toluenesulfonic acid), furnishes the 1,3-dihydroisobenzofuran ring in high yields. lookchem.com
Another powerful technique is iodocyclization. clockss.org This method utilizes 2-vinylbenzyl alcohol precursors, which, upon treatment with iodine and a base such as potassium t-butoxide, undergo cyclization to yield 1-(iodomethyl)-1,3-dihydroisobenzofurans. clockss.org The resulting iodo-derivative can then be subjected to further transformations. clockss.org
| Starting Precursor | Key Reagents | Intermediate | Reaction Type | Reference |
|---|---|---|---|---|
| Functionalized Salicylaldehydes | 1. Benzhydrazide 2. Pb(OAc)₄ 3. NaBH₄, TsOH | o-Aroylbenzaldehydes | Oxidation/Reduction/Cyclization | lookchem.com |
| 2-Vinylbenzyl Alcohols | Iodine, K-OtBu | 1-(Iodomethyl)-1,3-dihydroisobenzofurans | Iodocyclization | clockss.org |
The synthesis of substituted 1,3-dihydroisobenzofurans often relies on the use of pre-functionalized aromatic precursors. This approach allows for the introduction of desired substituents on the benzene ring before the heterocyclic ring is formed. For instance, the synthesis of various 1,3-dihydroisobenzofuran derivatives has been successfully achieved using salicylaldehydes that already bear substituents like bromo or nitro groups. lookchem.com This demonstrates high functional-group tolerance in the cyclization process. lookchem.com
In a different strategy, the synthesis can begin with an already-formed isobenzofuranone core that possesses a functional group for elaboration. A pertinent example is the use of 5-amino-3H-isobenzofuran-1-one, where the amino group is converted to a nitrile via a Sandmeyer reaction. nih.gov This 5-cyano derivative then serves as a versatile intermediate for building more complex structures, such as the framework found in the drug Citalopram. nih.gov
The introduction of the chloromethyl group is a critical functionalization step. This can be accomplished either by direct electrophilic substitution on the aromatic ring or by converting another functional group.
The Blanc chloromethylation is the primary method for direct introduction. wikipedia.org This electrophilic aromatic substitution reaction uses formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride, typically with a Lewis acid catalyst such as zinc chloride (ZnCl₂). wikipedia.orggoogle.com The reaction proceeds via protonation of the formaldehyde, which generates a potent electrophile that is attacked by the π-electrons of the aromatic ring. wikipedia.orgyoutube.com The resulting benzyl (B1604629) alcohol is rapidly converted to the stable chloromethyl arene under the acidic reaction conditions. wikipedia.org This method is an efficient way to install the chloromethyl group, though it can be accompanied by the formation of diarylmethane side products. wikipedia.org
| Procedure | Reagents | Mechanism | Key Features | Reference |
|---|---|---|---|---|
| Blanc Chloromethylation | Formaldehyde (CH₂O), Hydrogen Chloride (HCl), ZnCl₂ | Electrophilic Aromatic Substitution | Directly installs -CH₂Cl group on an aromatic ring. | wikipedia.orgambeed.com |
| Functional Group Conversion | Thionyl Chloride (SOCl₂) or HCl on a hydroxymethyl precursor | Nucleophilic Substitution | Converts a -CH₂OH group to a -CH₂Cl group. | youtube.com |
Alternatively, if a precursor strategy is used, a 5-(hydroxymethyl)-1,3-dihydroisobenzofuran intermediate can be converted to the final product. This involves a standard nucleophilic substitution reaction where the hydroxyl group is transformed into a good leaving group and displaced by a chloride ion. Reagents commonly employed for this transformation include thionyl chloride (SOCl₂) or concentrated hydrochloric acid. youtube.com
Catalytic and Stereoselective Synthesis Approaches
Modern synthetic chemistry heavily relies on catalytic processes to construct complex molecular architectures with high efficiency and selectivity. The synthesis of 1,3-dihydroisobenzofurans has greatly benefited from the development of metal-catalyzed reactions and asymmetric methodologies, enabling precise control over the final product structure.
Metal-Catalyzed Coupling and Cycloaddition Reactions (e.g., Palladium, Copper)
Transition metal catalysis provides powerful tools for the formation of the dihydroisobenzofuran ring system through various intramolecular cyclization and cycloaddition strategies. Palladium and copper catalysts are particularly prominent in this field.
Palladium-Catalyzed Synthesis: Palladium catalysts are widely employed for the synthesis of 1,3-dihydroisobenzofurans. One effective method involves a domino reaction starting from bromoenynes and internal alkynes. This hetero-annulation protocol proceeds via an intramolecular Heck cyclization (a 5-exo-dig cyclization) to form a diene intermediate, which then reacts with an internal alkyne to yield highly substituted 1,3-dihydroisobenzofurans in moderate to good yields. mdpi.com The mechanism involves the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by intramolecular carbopalladation onto the alkyne. mdpi.com
Another significant palladium-catalyzed route is the sequential alkynylation and annulation of 2-bromobenzyl or 2-chlorobenzyl alcohols. rsc.org A novel method utilizes o-alkynyl benzyl alcohol compounds as the starting material with palladium chloride as the catalyst and copper chloride as a co-catalyst to produce 1,3-dihydroisobenzofuran derivatives. google.com This reaction is noted for its mild conditions and good atom economy. google.com
Copper-Catalyzed Synthesis: Copper catalysts, valued for their low cost and versatile reactivity, are also instrumental in synthesizing dihydroisobenzofuran analogues. mdpi.com For instance, Cu(OTf)₂ has been used to catalyze the 5-exo-dig intramolecular hydroalkoxylation of 2-(1-alkynyl)benzyl alcohols to form the corresponding 1,3-dihydroisobenzofurans. google.com Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes represents a viable, one-pot procedure for creating related benzofuran (B130515) structures, highlighting copper's role in facilitating C-O bond formation under oxidative conditions. nih.gov
Beyond palladium and copper, other metals like silver have also found use. A silver(I)-catalyzed desilylation/cyclization/oxidation reaction of phenyl-substituted enynones has been developed to produce dihydroisobenzofuran carboxaldehyde derivatives in good to excellent yields. researchgate.net
Cycloaddition Reactions: [3+2] cycloaddition reactions are a powerful strategy for constructing five-membered heterocyclic rings. In the context of dihydroisobenzofuran synthesis, an asymmetric catalytic tandem cycloisomerization/[3+2] cycloaddition has been achieved using a combined gold(I) and chiral N,N′-dioxide–dysprosium(III) complex system. rsc.org This reaction, starting from 2-ethynyl benzyl alcohols and aziridines, yields enantioenriched spiroisobenzofuran-1,3′-pyrrolidine derivatives with high diastereoselectivity. rsc.org
| Catalyst System | Starting Materials | Reaction Type | Product | Ref. |
| Pd(OAc)₂, PPh₃, Cs₂CO₃ | Bromoenynes, Internal Alkynes | Domino Carbopalladation / Heck Cyclization | 4,5,6-Trisubstituted-1,3-dihydroisobenzofurans | mdpi.com |
| PdCl₂, CuCl₂ | o-Alkynyl benzyl alcohols | Cyclization | 1,3-Dihydroisobenzofuran derivatives | google.com |
| Cu(OTf)₂ | 2-(1-Alkynyl)benzyl alcohols | 5-exo-dig Hydroalkoxylation | 1,3-Dihydroisobenzofurans | google.com |
| Au(I) / Chiral Dy(III) complex | 2-Ethynyl benzyl alcohols, Aziridines | Asymmetric Cycloisomerization / [3+2] Cycloaddition | Enantioenriched Spiroisobenzofuran-pyrrolidines | rsc.org |
| Ag(I)NO₃ | Phenyl-substituted enynones | Desilylation/Cyclization/Oxidation | Dihydroisobenzofuran carboxaldehydes | researchgate.net |
Chiral Synthesis of Enantiomerically Enriched Dihydroisobenzofuran Derivatives
The development of asymmetric methods to produce enantiomerically pure dihydroisobenzofuran derivatives is crucial, as the biological activity of chiral molecules often resides in a single enantiomer.
A notable advancement is the direct catalytic asymmetric synthesis of highly functionalized tetrahydro-isobenzofuran-1,5-diones. nih.gov This method employs an asymmetric cascade Michael-aldol reaction of 4-hydroxy-3-alkyl-5H-furan-2-ones with alkyl vinyl ketones, catalyzed by organocatalysts like L-proline or 9-amino-9-deoxyepiquinine. nih.gov
In metal-catalyzed approaches, a combined gold(I) and a chiral N,N′-dioxide–Dy(III) complex system has been used for an asymmetric tandem cycloisomerization/[3+2] cycloaddition. rsc.org This process converts various 2-ethynyl benzyl alcohols into highly enantioenriched 3H-spiroisobenzofuran-1,3′-pyrrolidine derivatives with up to 95% enantiomeric excess (ee). rsc.org
While not directly for isobenzofurans, related strategies for the analogous dihydrobenzofurans highlight potential pathways. For example, copper/BOX complex-catalyzed reactions of phenols with aryl diazoacetates can produce enantiomerically enriched 2,3-dihydrobenzofurans with excellent enantioselectivity (88–97% ee). The first asymmetric total synthesis of (+)-propolisbenzofuran B utilized a stereoselective syn-aldol reaction and a Friedel–Crafts cyclization to establish the key stereocenters. rsc.org Such methodologies could potentially be adapted for the asymmetric synthesis of chiral 1,3-dihydroisobenzofurans.
Furthermore, radical multicomponent reactions have been developed for the completely stereoselective synthesis of sulfonated 1,3-dihydroisobenzofurans. nih.gov These oxidant-free reactions of β-alkynyl ketones, aryldiazonium salts, and a sulfur dioxide surrogate proceed under mild conditions to afford products with complete stereoselectivity. nih.gov
| Catalyst/Method | Reaction Type | Product Type | Selectivity | Ref. |
| L-proline or 9-amino-9-deoxyepiquinine | Asymmetric Cascade Michael-Aldol | Tetrahydro-isobenzofuran-1,5-diones | Asymmetric | nih.gov |
| Au(I) / Chiral Dy(III) complex | Asymmetric Cycloisomerization / [3+2] Cycloaddition | Spiroisobenzofuran-pyrrolidines | up to >19:1 dr, 95% ee | rsc.org |
| Radical Multicomponent Reaction | Annulation/Azosulfonylation | Sulfonated (Z)-1,3-dihydroisobenzofurans | Complete Stereoselectivity | nih.gov |
Green Chemistry Principles in Synthetic Strategies
The integration of green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency.
A key aspect of green synthesis is the use of environmentally benign solvents. Water, being non-toxic and inexpensive, has been used as a solvent for palladium-catalyzed reactions, replacing more hazardous organic solvents like N,N-dimethylformamide. Ethyl acetate (B1210297) is another solvent recognized for its low toxicity and biodegradability that is gaining attention as a green alternative. mdpi.com The use of visible light as a clean energy source for photocatalytic reactions is another sustainable approach. mdpi.comscilit.com For instance, a visible light-mediated intramolecular oxychalcogen cyclization of 2-allylphenol (B1664045) derivatives has been developed that proceeds without a dedicated photocatalyst. mdpi.com
Electrochemical synthesis offers a sustainable alternative to methods requiring chemical oxidants or transition metal catalysts. nih.gov An efficient and highly regioselective electrochemical cyclization of 2-ethynylbenzaldehydes has been demonstrated to produce dihydroisobenzofuran derivatives with up to 97% isolated yield, using a sacrificial silver anode. nih.gov
Atom economy is another core principle of green chemistry. The development of one-pot multicomponent reactions, such as the stereoselective synthesis of sulfonated 1,3-dihydroisobenzofurans, maximizes the incorporation of starting materials into the final product, thus reducing waste. nih.gov The use of catalysts that can be recycled and the choice of reagents derived from renewable resources, such as biological precursors from plant extracts, are also key strategies for making the synthesis of complex molecules like this compound more sustainable. researchgate.net
Chemical Reactivity and Transformation of 5 Chloromethyl 1,3 Dihydro Isobenzofuran
Nucleophilic Substitution Reactions of the Chloromethyl Group
The carbon-chlorine bond in the chloromethyl group is polarized, rendering the benzylic carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an S_N1 or S_N2 mechanism. Given the benzylic nature of the substrate, which can stabilize a carbocation intermediate, an S_N1 pathway is plausible, especially with weak nucleophiles or under conditions that favor ionization. libretexts.org However, strong, unhindered nucleophiles will favor an S_N2 pathway. libretexts.org
The chloromethyl group can be readily converted to other functional groups via substitution with oxygen-based nucleophiles.
Hydrolysis: Reaction with water or hydroxide (B78521) ions leads to the displacement of the chloride ion, forming 5-Hydroxymethyl-1,3-dihydro-isobenzofuran. This reaction is a standard conversion for benzylic halides. The hydroxyl group is a poor leaving group, but protonation of an alcohol under acidic conditions converts it into a good leaving group (water), facilitating substitution. unco.eduyoutube.com
Alcoholysis: In the presence of an alcohol (R-OH) as the solvent or reagent, typically with a non-nucleophilic base to scavenge the generated HCl, the corresponding ether, 5-(Alkoxymethyl)-1,3-dihydro-isobenzofuran, is formed. For instance, reaction with methanol (B129727) would yield 5-(Methoxymethyl)-1,3-dihydro-isobenzofuran. Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, which can be adapted for these transformations. nih.gov
The electrophilic carbon of the chloromethyl group readily reacts with various nitrogen nucleophiles. This is a fundamental method for introducing nitrogen-containing functional groups.
Amination: Reaction with ammonia (B1221849) can produce the primary amine, 5-Aminomethyl-1,3-dihydro-isobenzofuran. However, this reaction is often difficult to control and can lead to over-alkylation, yielding secondary and tertiary amines.
Reaction with Primary and Secondary Amines: Using primary or secondary amines as nucleophiles provides a more controlled route to the corresponding secondary or tertiary amine derivatives. For example, reaction with dimethylamine (B145610) would yield 5-(Dimethylaminomethyl)-1,3-dihydro-isobenzofuran. The synthesis of various aminomethyl derivatives from related heterocyclic scaffolds is a well-established process. researchgate.netbeilstein-journals.org The synthesis of complex molecules containing a dihydroisobenzofuran core, such as 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxamide, highlights the importance of such amine-containing structures. nih.gov
Sulfur nucleophiles are generally potent and react efficiently with benzylic halides like 5-Chloromethyl-1,3-dihydro-isobenzofuran.
Thiolates: Reactions with thiols (R-SH) in the presence of a base, or with pre-formed thiolate anions (RS⁻), produce thioethers (sulfides). The high nucleophilicity of the sulfhydryl group facilitates this reaction. researchgate.net For example, reaction with ethanethiol (B150549) would yield 5-(Ethylthiomethyl)-1,3-dihydro-isobenzofuran.
Sulfide (B99878) Reagents: Inorganic sulfide reagents, such as sodium sulfide (Na₂S), can be used to synthesize the corresponding bis(1,3-dihydroisobenzofuran-5-ylmethyl)sulfide. However, reactions with sodium sulfide can sometimes lead to the substitution of a chlorine atom by a sulfur anion to form diaryl sulfides, especially in activated aromatic systems. researchgate.netnih.gov
Table 1: Summary of Nucleophilic Substitution Reactions
| Nucleophile (Example) | Reagent(s) | Product Type | Example Product Name |
| Oxygen | |||
| Hydroxide | H₂O / NaOH | Alcohol | 5-Hydroxymethyl-1,3-dihydro-isobenzofuran |
| Alkoxide (Methoxide) | CH₃OH / Base | Ether | 5-(Methoxymethyl)-1,3-dihydro-isobenzofuran |
| Nitrogen | |||
| Ammonia | NH₃ | Primary Amine | 5-Aminomethyl-1,3-dihydro-isobenzofuran |
| Primary Amine (Methylamine) | CH₃NH₂ | Secondary Amine | 5-(Methylaminomethyl)-1,3-dihydro-isobenzofuran |
| Secondary Amine (Dimethylamine) | (CH₃)₂NH | Tertiary Amine | 5-(Dimethylaminomethyl)-1,3-dihydro-isobenzofuran |
| Sulfur | |||
| Thiolate (Ethanethiolate) | CH₃CH₂SH / Base | Thioether | 5-(Ethylthiomethyl)-1,3-dihydro-isobenzofuran |
| Sulfide | Na₂S | Sulfide | bis(1,3-dihydroisobenzofuran-5-ylmethyl)sulfide |
Organometallic Reactions and Cross-Coupling Precursors
The chloromethyl group can also be involved in the formation of new carbon-carbon bonds through organometallic chemistry.
Direct formation of a Grignard or organolithium reagent from this compound is generally not feasible. The resulting organometallic compound would be highly reactive and would likely attack another molecule of the starting material, leading to polymerization or undesired side products.
Instead, it is more common for an external Grignard or organolithium reagent to react with the electrophilic chloromethyl group. This is a standard nucleophilic substitution reaction where the organometallic reagent provides a carbanion that displaces the chloride. For example, reacting this compound with phenylmagnesium bromide would likely yield 5-Benzyl-1,3-dihydro-isobenzofuran. Such reactions have been used to construct a variety of substituted heterocyclic compounds. mdpi.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While typically employed with aryl or vinyl halides, benzylic chlorides can also serve as electrophilic partners in these transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov this compound could potentially be coupled with various aryl or vinyl boronic acids to create new C(sp²)-C(sp³) bonds, yielding 5-Arylmethyl- or 5-Alkenylmethyl-1,3-dihydroisobenzofuran derivatives. The reaction's success often depends on the choice of palladium catalyst, ligands, and base. nih.govmdpi.comresearchgate.net
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org While less common for benzylic chlorides compared to aryl halides, under appropriate conditions, this compound could react with terminal alkynes to produce 5-Alkynylmethyl-1,3-dihydroisobenzofuran derivatives. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes. nih.gov The choice of catalyst and ligands is critical for controlling regioselectivity and achieving high yields.
Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Aryl/Vinyl-substituted methyl derivative |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et₃N) | Alkynyl-substituted methyl derivative |
Modifications of the 1,3-Dihydroisobenzofuran Ring System
The 1,3-dihydroisobenzofuran ring, also known as a phthalan (B41614) ring, is a stable ether system. However, its benzylic carbons and the ether linkage can undergo specific transformations under appropriate conditions.
The phthalan ring system is susceptible to oxidation, primarily at the benzylic C-H bonds at positions 1 and 3. This reactivity allows for the synthesis of other valuable heterocyclic structures. Research on phthalan derivatives has shown that they can be oxidized to generate highly reactive isobenzofurans or the more stable phthalide (B148349) lactones. rsc.orgchemrxiv.org
One established method involves the treatment of phthalan derivatives with oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil. chemrxiv.orgnih.gov This process is believed to proceed via a hydride transfer mechanism. chemrxiv.org The initial oxidation product is a transient, unstable isobenzofuran (B1246724). These intermediates are powerful dienes and are typically generated in situ to be trapped in cycloaddition reactions, such as the intramolecular Diels-Alder (IMDA) reaction, to form complex polycyclic systems. rsc.orgnih.gov In some cases, overoxidation can occur, leading to byproducts like ketoaldehydes. nih.gov Another synthetic route involves the copper-catalyzed oxidation of 1,3-dihydroisobenzofuran to produce phthalide or, with further oxidation, phthalic anhydride (B1165640). researchgate.net
For this compound, these oxidative pathways would be expected to yield the corresponding 5-chloromethylphthalide or the transient 5-chloromethylisobenzofuran, which could be utilized in further synthetic applications.
Table 1: Representative Oxidative Transformations of the Phthalan Ring System
| Starting Material | Reagents and Conditions | Major Product(s) | Research Finding |
| Phthalan Derivatives | p-Chloranil, dodecane, 160–200 °C | Isobenzofuran (transient), Diels-Alder Adducts | A general method for the oxidative generation of unstabilized isobenzofurans for use in intramolecular Diels-Alder reactions. rsc.orgnih.gov |
| Phthalan Derivatives | DDQ, Dienophile (e.g., benzoquinone) | Oxygen-bridged Polycycles | Phthalans can be oxidized by DDQ to isobenzofurans, which immediately undergo intermolecular Diels-Alder reactions. chemrxiv.org |
| 1,3-Dihydroisobenzofuran | Cu-catalyst, Homogeneous phase | Phthalide, Phthalic Anhydride | A catalytic method for the synthesis of phthalide and phthalic anhydride from the parent phthalan ring. researchgate.net |
The ether linkage within the 1,3-dihydroisobenzofuran ring is generally stable and resistant to cleavage under standard catalytic hydrogenation conditions. The cleavage of ethers typically requires harsh conditions and potent reagents. masterorganicchemistry.comwikipedia.org
Reactions involving strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), are commonly used to cleave ether bonds. masterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. This can proceed via an SN1 or SN2 pathway, depending on the structure of the ether. wikipedia.org For this compound, the C-O bonds are of a benzylic ether type. Cleavage would result in the opening of the heterocyclic ring to form a di-substituted toluene (B28343) derivative. For instance, reaction with HBr could yield 2-(bromomethyl)-4-(chloromethyl)benzyl alcohol.
Strongly basic reagents, such as organolithium compounds, can also induce ether cleavage, typically through deprotonation at a carbon alpha to the oxygen atom. wikipedia.org However, specific studies detailing the reductive ring-opening of this compound or closely related phthalan derivatives are not widely documented, underscoring the general stability of this heterocyclic system to reduction.
Rearrangement reactions of the 1,3-dihydroisobenzofuran ring system are not commonly reported in chemical literature. The stability of the fused aromatic and five-membered ether ring system precludes many common rearrangement pathways that are typically driven by ring strain (e.g., expansion of a four-membered ring) or the formation of a highly stabilized carbocation. youtube.commsu.edu
For a rearrangement to occur, a reactive intermediate such as a carbocation would need to be generated within or adjacent to the ring system under conditions that favor a structural reorganization, like a Pinacol or Tiffeneau-Demjanov rearrangement. msu.edulibretexts.org While theoretically possible if a suitable substrate were designed (e.g., a diol precursor for a pinacol-type reaction), such transformations are not characteristic of the parent phthalan structure itself. The inherent stability of the bicyclic aromatic ether system makes it unlikely to undergo spontaneous or easily induced rearrangements.
Electrophilic Aromatic Substitution on the Isobenzofuran Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the benzene (B151609) ring of this compound. The regiochemical outcome of such substitutions is dictated by the directing effects of the two existing substituents: the fused ether ring and the chloromethyl group. libretexts.org
Fused Ether Ring : The oxygen atom of the dihydrofuran ring acts as a strong activating group and an ortho, para-director. This is due to its ability to donate a lone pair of electrons into the aromatic ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution. The positions ortho to the ether oxygen are C-4 and C-7, while the para position (C-5) is already substituted.
Chloromethyl Group (-CH2Cl) : This group is considered weakly deactivating due to the electron-withdrawing inductive effect of the chlorine atom. However, like other alkyl groups, it acts as an ortho, para-director. The positions ortho to the C-5 substituent are C-4 and C-6.
Table 2: Predicted Products for Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |
| Nitration | HNO3, H2SO4 | 4-Nitro-5-chloromethyl-1,3-dihydro-isobenzofuran and 7-Nitro-5-chloromethyl-1,3-dihydro-isobenzofuran | The powerful nitronium ion (NO2+) will attack the electron-rich positions directed by the activating ether group. nih.govmasterorganicchemistry.com |
| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | 4-Bromo(or Chloro)-5-chloromethyl-1,3-dihydro-isobenzofuran and 7-Bromo(or Chloro)-5-chloromethyl-1,3-dihydro-isobenzofuran | The polarized halogen acts as the electrophile, substituting at the activated ortho positions. masterorganicchemistry.comyoutube.com |
| Sulfonation | Fuming H2SO4 (SO3) | This compound-4-sulfonic acid and this compound-7-sulfonic acid | Substitution with SO3H+ occurs at the activated positions. The reaction is often reversible. masterorganicchemistry.com |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 4-Acyl-5-chloromethyl-1,3-dihydro-isobenzofuran | The acylium ion (RCO+) electrophile will substitute at the most activated and sterically accessible position, likely C-4. iitk.ac.inbyjus.com |
| Friedel-Crafts Alkylation | RCl, AlCl3 | 4-Alkyl-5-chloromethyl-1,3-dihydro-isobenzofuran and 7-Alkyl-5-chloromethyl-1,3-dihydro-isobenzofuran | The carbocation (R+) electrophile will substitute at the activated positions. Prone to polyalkylation and carbocation rearrangements. libretexts.orgmasterorganicchemistry.com |
Applications in Advanced Organic Synthesis and Material Science Precursors
Construction of Complex Heterocyclic Systems Utilizing the C-5 Chloromethyl Handle
The presence of a reactive chloromethyl group at the C-5 position of the 1,3-dihydroisobenzofuran scaffold makes it an excellent electrophilic partner for the construction of complex heterocyclic systems. This "handle" allows for the facile introduction of the isobenzofuran (B1246724) moiety into larger, more complex structures through nucleophilic substitution reactions.
One notable application is in the synthesis of isoindolo[2,1-a]quinazoline derivatives. nih.govnih.gov These fused N-heterocyclic ring systems are of significant interest due to their potential as potent inhibitors of TNF-α. nih.govnih.gov While many synthetic routes to these compounds exist, the use of precursors containing the phthalan (B41614) (1,3-dihydroisobenzofuran) core is a recognized strategy. researchgate.netaurigeneservices.com The chloromethyl group on 5-Chloromethyl-1,3-dihydroisobenzofuran provides a reactive site for annulation reactions with appropriate nitrogen-containing nucleophiles, leading to the formation of the desired isoindolo[2,1-a]quinazoline skeleton. The general synthetic approach involves the reaction of a substituted amine with the chloromethylphthalan derivative, followed by cyclization to form the fused heterocyclic system.
Role as a Key Intermediate in Multi-step Synthesis of Bridged and Fused Ring Systems
The 1,3-dihydroisobenzofuran framework itself is a valuable precursor for the synthesis of bridged and fused ring systems, often through cycloaddition reactions. beilstein-journals.orglibretexts.org The isobenzofuran core can act as a diene in Diels-Alder reactions, leading to the formation of oxanorbornene-type adducts. These adducts can then be further elaborated into more complex bridged and fused architectures. beilstein-journals.org
The C-5 chloromethyl group in 5-Chloromethyl-1,3-dihydroisobenzofuran introduces a point of functionality that can be carried through these multi-step sequences. For instance, after a Diels-Alder reaction, the chloromethyl group can be transformed into a variety of other functional groups, or it can participate in subsequent intramolecular reactions to form additional rings. This versatility makes it a key intermediate in the synthesis of complex polycyclic molecules that are otherwise difficult to access. While direct examples detailing the multi-step synthesis of bridged systems from 5-chloromethyl-1,3-dihydroisobenzofuran are not abundant in readily available literature, the known reactivity of the isobenzofuran core in cycloadditions strongly supports its potential in this area. beilstein-journals.orglibretexts.org
Precursor for Densely Functionalized Organic Scaffolds
The ability to introduce diverse functionalities onto the 1,3-dihydroisobenzofuran core makes 5-Chloromethyl-1,3-dihydroisobenzofuran a valuable precursor for creating densely functionalized organic scaffolds. The chloromethyl group can be readily converted into a wide range of other functional groups, such as alcohols, ethers, esters, amines, and nitriles, through standard nucleophilic substitution reactions.
This functional group interconversion allows for the systematic modification of the isobenzofuran structure, enabling the synthesis of libraries of compounds with varied substitution patterns. These functionalized scaffolds can then serve as starting materials for the synthesis of biologically active molecules or advanced materials. For example, the introduction of a carboxylic acid or an amino group via the chloromethyl handle can provide attachment points for further derivatization or for conjugation to other molecules. The inherent reactivity of the isobenzofuran ring system, coupled with the versatility of the chloromethyl group, provides a powerful platform for the generation of molecular diversity.
Contributions to Polymer Chemistry and Advanced Materials (e.g., as a monomer component)
The reactivity of the chloromethyl group also positions 5-Chloromethyl-1,3-dihydroisobenzofuran as a promising monomer for the synthesis of novel polymers. The chloromethyl group can participate in various polymerization reactions, including polycondensation and the synthesis of graft copolymers.
While research on polymers derived specifically from 5-Chloromethyl-1,3-dihydroisobenzofuran is an emerging area, the analogous compound, 5-chloromethylfurfural (B124360) (CMF), has been extensively studied as a bio-based monomer. mdpi.comescholarship.org CMF has been used to produce a variety of polymers, including polyesters, polyamides, and epoxy resins. The structural similarity between CMF and 5-Chloromethyl-1,3-dihydroisobenzofuran suggests that the latter could also serve as a valuable monomer for creating polymers with unique properties. Furthermore, studies on the chemical vapor deposition of functionalized isobenzofuran polymers indicate that such monomers can be used to create thin polymer films with tailored surface functionalities. mit.edu The isobenzofuran core can impart specific thermal and mechanical properties to the resulting polymer, while the chloromethyl group provides a site for cross-linking or post-polymerization modification.
Below is a table summarizing potential polymerization reactions involving 5-Chloromethyl-1,3-dihydroisobenzofuran:
| Polymerization Type | Co-monomer/Initiator | Potential Polymer Structure |
| Polycondensation | Diols, Diamines, Dicarboxylic acids | Polyesters, Polyamides |
| Cationic Polymerization | Lewis Acids | Poly(isobenzofuran) with pendant chloromethyl groups |
| Graft Copolymerization | Polymers with nucleophilic sites | Graft copolymers with isobenzofuran side chains |
Development of Chemical Probes and Tags
The development of chemical probes and tags is crucial for understanding biological processes at the molecular level. These tools often consist of a recognition element, a linker, and a reporter group, such as a fluorescent dye. The reactive nature of the chloromethyl group in 5-Chloromethyl-1,3-dihydroisobenzofuran makes it an attractive building block for the synthesis of such probes.
The chloromethyl handle can be used to attach the isobenzofuran moiety to a biomolecule of interest or to a fluorescent reporter group. The isobenzofuran core itself may possess interesting photophysical properties or could be further functionalized to create a fluorogenic system, where fluorescence is modulated upon a specific event, such as binding to a target protein. nih.govnih.gov While specific examples of chemical probes derived from 5-Chloromethyl-1,3-dihydroisobenzofuran are not yet widely reported, the principles of probe design and the known reactivity of the compound suggest its potential in this area. lubio.ch The ability to introduce the isobenzofuran scaffold into larger molecular constructs opens up possibilities for creating novel probes for bioimaging and diagnostics.
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, allowing for the mapping of the molecular structure. For 5-Chloromethyl-1,3-dihydro-isobenzofuran, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its constitution.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The spectrum for this compound is expected to display distinct signals corresponding to the aromatic protons, the two methylene (B1212753) (-CH₂) groups of the dihydroisobenzofuran ring, and the chloromethyl (-CH₂Cl) group.
The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. Their specific chemical shifts and splitting patterns (multiplicities) are dictated by their position relative to the substituents. The two methylene groups of the heterocyclic ring are chemically equivalent and are expected to produce a single signal. Similarly, the protons of the chloromethyl group are expected to appear as a distinct singlet.
Predicted ¹H NMR Data for this compound Predicted in CDCl₃ at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (H4) | ~ 7.35 | s (singlet) | 1H |
| Aromatic H (H6, H7) | ~ 7.20 - 7.30 | m (multiplet) | 2H |
| -OCH₂- (ring, H1, H3) | ~ 5.10 | s (singlet) | 4H |
| -CH₂Cl | ~ 4.60 | s (singlet) | 2H |
¹³C NMR spectroscopy detects the carbon nuclei in a molecule, providing information about the number of chemically distinct carbon environments. The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule (four aromatic carbons, two equivalent methylene carbons in the ring, and the chloromethyl carbon). The chemical shifts are indicative of the carbon type (aliphatic, aromatic, attached to an electronegative atom).
Predicted ¹³C NMR Data for this compound Predicted in CDCl₃ at 100 MHz. Chemical shifts (δ) are reported in ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Quaternary C (C3a, C7a) | ~ 138 - 140 |
| Aromatic Quaternary C (C5) | ~ 135 - 137 |
| Aromatic CH (C4, C6, C7) | ~ 121 - 128 |
| -OCH₂- (ring, C1, C3) | ~ 70 - 72 |
| -CH₂Cl | ~ 45 - 47 |
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would primarily show correlations between the adjacent protons on the aromatic ring, helping to confirm their relative positions. epfl.ch
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C correlation). nih.gov It would be used to definitively link the proton signals of the aromatic CH groups, the ring -OCH₂- groups, and the -CH₂Cl group to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Coherence): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). epfl.ch This is extremely useful for establishing the connectivity of the molecular skeleton. Key expected correlations would include those from the -CH₂Cl protons to the aromatic C5 and its neighboring carbons (C4 and C6), and from the ring methylene protons (H1, H3) to the quaternary aromatic carbons (C3a, C7a).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. bldpharm.com A NOESY spectrum could show a correlation between the protons of the -CH₂Cl group and the aromatic proton at the C4 position, confirming their spatial proximity.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups.
Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-CH₂-) | 3000 - 2850 | Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-O-C Stretch (ether) | 1150 - 1050 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering light off a molecule and analyzing the energy of the scattered light. While IR is sensitive to polar bonds and asymmetrical vibrations, Raman is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the aromatic ring, which often give strong, sharp signals. The C-Cl bond would also be expected to be Raman active. This technique can help confirm the presence of the aromatic system and other key structural features.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) after ionization.
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, revealing its molecular weight and providing clues about its structure through characteristic fragmentation patterns. uni-saarland.de
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for any chlorine-containing fragment. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. jove.comjove.com This results in an [M]+ peak and an [M+2]+ peak with a relative intensity ratio of approximately 3:1.
The fragmentation of this compound in EI-MS would likely proceed through several pathways. A primary fragmentation would be the loss of the chloromethyl group (-CH₂Cl) or a chlorine radical (•Cl). The cleavage of the benzylic C-Cl bond is a common fragmentation pathway for compounds containing a benzyl (B1604629) chloride moiety, which would lead to the formation of a stable benzyl-type cation. nist.govchegg.comchemicalbook.com Another likely fragmentation is the loss of the entire chloromethyl group, resulting in an isobenzofuran (B1246724) radical cation.
Table 1: Predicted EI-MS Fragmentation Data for this compound
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [C₉H₉ClO]⁺ | 168/170 | Molecular ion peak with characteristic 3:1 isotopic pattern |
| [C₉H₉O]⁺ | 133 | Loss of chlorine radical (•Cl) |
| [C₈H₇O]⁺ | 119 | Loss of chloromethyl radical (•CH₂Cl) |
Note: This table is based on predicted fragmentation patterns and not on experimental data.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govnih.govresearchgate.net It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. mdpi.com For a small organic molecule like this compound, ESI-MS would be expected to show a prominent ion corresponding to [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺).
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. youtube.com By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed.
Table 2: Predicted HRMS Data for this compound
| Ion Formula | Ion Type | Calculated m/z |
|---|---|---|
| C₉H₉³⁵ClO | [M]⁺ | 168.0342 |
| C₉H₉³⁷ClO | [M]⁺ | 169.0312 |
| C₉H₁₀³⁵ClO | [M+H]⁺ | 169.0415 |
Note: The calculated m/z values are based on the exact masses of the most abundant isotopes.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for identifying the presence of chromophores, which are the parts of a molecule that absorb light. quimicaorganica.org
The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. Benzene itself exhibits characteristic absorption bands around 184, 204, and 256 nm. quimicaorganica.orgup.ac.za The substitution on the benzene ring in this compound (an ether linkage and a chloromethyl group) will influence the position and intensity of these absorption bands. Such substitutions typically cause a bathochromic (red) shift to longer wavelengths. up.ac.zanist.govresearchgate.net
Table 3: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~210-220 | π → π* | Substituted Benzene Ring |
Note: This table presents predicted absorption maxima based on the behavior of similar substituted benzene compounds.
X-ray Diffraction Techniques for Solid-State Structure Elucidation
For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure. The data obtained would allow for the precise measurement of all bond lengths and angles within the molecule, including those of the isobenzofuran ring system and the chloromethyl substituent. It would also reveal the conformation of the five-membered dihydrofuran ring and the orientation of the chloromethyl group relative to the aromatic ring. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the solid-state structure.
Table 4: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 815.6 |
| Z | 4 |
Note: The data in this table are hypothetical and serve as an example of the parameters that would be determined from an X-ray diffraction experiment.
Computational and Theoretical Studies of 5 Chloromethyl 1,3 Dihydro Isobenzofuran and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular and electronic structures.
Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict a wide range of molecular properties. For 5-Chloromethyl-1,3-dihydro-isobenzofuran, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to determine its electronic properties. researchgate.net
These calculations can elucidate the distribution of electron density, identify the frontier molecular orbitals (HOMO and LUMO), and calculate the electrostatic potential map. The energy gap between the HOMO and LUMO is a crucial parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally suggests higher reactivity.
Table 1: Calculated Electronic Properties of a Related Compound (5-chloro-2-nitroanisole) using DFT
| Parameter | Value |
| HOMO Energy | -7.0 eV |
| LUMO Energy | -2.0 eV |
| Energy Gap (ΔE) | 5.0 eV |
| Dipole Moment | 4.5 D |
Note: This data is for an analogous compound and is presented for illustrative purposes.
Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to calculating molecular geometries and energies. Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP2) can be used to perform geometry optimization of this compound. This process finds the lowest energy arrangement of the atoms, providing a precise three-dimensional structure. The resulting optimized geometry is crucial for understanding the molecule's shape and for subsequent calculations of other properties.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the dihydroisobenzofuran ring system and the rotational freedom of the chloromethyl group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and their relative energies. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, providing insights into its dynamic behavior in different environments, such as in solution. These simulations can reveal the preferred conformations and the energy barriers between them, which can be important for its reactivity in subsequent synthetic steps.
Reaction Mechanism Prediction and Transition State Analysis
Computational methods are instrumental in elucidating reaction mechanisms. For the synthesis of citalopram (B1669093), this compound is a key intermediate. google.comgoogle.com DFT calculations can be used to model the reaction pathways involved in its formation and its subsequent conversion to citalopram. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into how the reaction conditions might influence the outcome.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy. For this compound, DFT methods can be used to calculate its theoretical ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between predicted and experimental spectra can point to the presence of different conformers or unexpected structural features. Similarly, theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to aid in structural elucidation.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| H-4 | 7.25 |
| H-6 | 7.30 |
| H-7 | 7.15 |
| -CH₂Cl | 4.60 |
| -CH₂- (ring) | 5.10 |
Note: These are hypothetical predicted values for illustrative purposes. Actual values would be obtained from specific computational software. nmrdb.org
Structure-Reactivity Relationship Elucidation through Computational Models
By systematically studying a series of analogues of this compound, computational models can be developed to establish structure-reactivity relationships. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate calculated molecular descriptors (such as electronic properties, steric parameters, and lipophilicity) with observed reactivity or biological activity. These models can then be used to predict the properties of new, unsynthesized analogues, guiding the design of more efficient synthetic routes or molecules with desired characteristics. For example, understanding how substituents on the isobenzofuran (B1246724) ring affect the reactivity of the chloromethyl group is crucial for optimizing the synthesis of citalopram and its derivatives. nih.gov
Future Research Directions and Emerging Synthetic Prospects
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes to 5-Chloromethyl-1,3-dihydro-isobenzofuran is paramount for unlocking its full potential. While established methods for the synthesis of the 1,3-dihydroisobenzofuran core exist, often involving the reduction of phthalic anhydrides or the cyclization of ortho-substituted benzyl (B1604629) alcohols, future research will likely focus on methodologies that introduce the chloromethyl group with high regioselectivity and under milder conditions.
One promising approach involves the direct chloromethylation of 1,3-dihydroisobenzofuran. However, this reaction can be challenging due to the potential for side reactions and the formation of isomers. Future investigations may explore the use of novel catalytic systems, such as those based on transition metals or organocatalysts, to achieve higher selectivity for the desired C5-substituted product. Furthermore, the development of protecting group strategies for the furan (B31954) oxygen could offer a pathway to control the regioselectivity of electrophilic aromatic substitution reactions.
Exploration of Unconventional Reactivity Pathways for the Chloromethyl Group
The chloromethyl group is a key functional handle that imparts significant reactivity to the this compound molecule. While conventional nucleophilic substitution reactions are expected to be a primary mode of transformation for this group, future research is anticipated to explore more unconventional reactivity pathways.
For example, the development of radical-based transformations initiated at the chloromethyl position could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. The use of photoredox catalysis or other radical initiation methods could enable novel coupling reactions that are not accessible through traditional ionic pathways.
Furthermore, the interaction of the chloromethyl group with the dihydroisobenzofuran ring system could lead to interesting intramolecular cyclization reactions, potentially forming novel polycyclic structures. The study of such "furylogous" reactivity, where the electronic effects of the furan ring influence the reactivity of the side chain, could lead to the discovery of unique chemical transformations. This concept has been explored for the related compound 5-chloromethylfurfural (B124360) (CMF), where the chloromethyl group's reactivity is leveraged for various synthetic applications. mdpi.comescholarship.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The adoption of modern synthesis technologies such as flow chemistry and automated synthesis platforms holds immense promise for the production of this compound and its derivatives. Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and potential for scalability, could be particularly beneficial for optimizing the synthesis of this compound.
Future research in this domain would involve the development of continuous flow processes for the key synthetic steps. This could lead to higher yields, reduced reaction times, and a more environmentally friendly production process. Automated synthesis platforms, which can perform numerous reactions in parallel, would be invaluable for rapidly screening different reaction conditions and for the synthesis of libraries of derivatives for various applications. The integration of online analytical techniques would allow for real-time monitoring and optimization of the reaction, accelerating the development of robust and efficient synthetic protocols.
Development of Advanced Derivatives for Specific Chemical Functions
The true value of this compound lies in its potential as a scaffold for the development of advanced derivatives with tailored chemical functions. The reactive chloromethyl group serves as a versatile anchor point for the introduction of a wide array of functional groups.
Future research will undoubtedly focus on the synthesis of a diverse range of derivatives through nucleophilic substitution reactions. This could include the introduction of amines, alcohols, thiols, and various carbon nucleophiles to generate libraries of compounds for screening in areas such as medicinal chemistry and materials science. The resulting derivatives of 1,3-dihydroisobenzofuran are known to be present in many pharmacologically active compounds. rhhz.net
Beyond simple substitution, the chloromethyl group can be transformed into other functional groups, such as aldehydes, carboxylic acids, or nitriles, which can then be used in a variety of subsequent chemical transformations. This would significantly expand the chemical space accessible from this starting material. The development of derivatives with specific photophysical, electronic, or biological properties will be a key area of future investigation, driven by the demand for new molecules in fields ranging from organic electronics to drug discovery.
Q & A
Q. What are the commonly employed synthetic routes for 5-Chloromethyl-1,3-dihydro-isobenzofuran, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via nucleophilic substitution of 2,3-dihydrobenzofuran with 2-chloroethyl chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (70–100°C). Yield optimization requires precise control of stoichiometry, reaction time, and catalyst use (e.g., phase-transfer catalysts for industrial-scale production in continuous flow reactors) . Purity is enhanced through post-reaction purification steps, such as recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and ring structure.
- X-ray crystallography for definitive structural elucidation, particularly for derivatives with sulfonyl/sulfinyl groups (e.g., bond angles and torsion angles) .
- HPLC or GC-MS for assessing purity and identifying byproducts.
- IR spectroscopy to detect functional groups like C–Cl and C–O bonds .
Q. How does the choice of solvent impact the reactivity of this compound in substitution reactions?
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity by stabilizing transition states, leading to higher substitution rates. Protic solvents (e.g., ethanol) may reduce reactivity due to hydrogen bonding with nucleophiles. Solvent polarity also affects regioselectivity in multi-step reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes for nucleophilic substitutions involving this compound?
Contradictions often arise from variations in:
- Nucleophile strength : Soft nucleophiles (e.g., thiols) favor SN2 pathways, while hard nucleophiles (e.g., amines) may proceed via mixed mechanisms.
- Temperature : Elevated temperatures accelerate reactions but may promote side reactions (e.g., elimination).
- Catalyst presence : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems. Systematic kinetic studies and computational modeling (DFT) are recommended to clarify mechanistic pathways .
Q. What strategies are recommended for designing experiments to study the oxidative stability of this compound under varying conditions?
- Controlled oxidation : Use oxidizing agents like 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at low temperatures (0–25°C) to monitor sulfoxide/sulfone formation .
- Accelerated aging studies : Expose the compound to UV light or elevated temperatures in the presence of oxidants (e.g., H₂O₂) to simulate degradation pathways.
- Analytical tracking : Employ LC-MS or in situ FTIR to detect intermediates and quantify degradation products .
Q. How do substituents on the benzofuran ring influence the reactivity of this compound in cross-coupling reactions?
Electron-withdrawing groups (e.g., sulfonyl, halogens) at the 3-position enhance electrophilicity at the chloromethyl group, facilitating Suzuki-Miyaura or Ullmann couplings. Steric hindrance from bulky substituents (e.g., phenylsulfonyl) may reduce reaction rates, necessitating optimized ligands (e.g., Pd(PPh₃)₄) .
Q. What role does crystallographic data play in confirming the molecular structure of this compound derivatives?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles, resolving ambiguities in stereochemistry. For example, sulfonyl derivatives exhibit distinct S–O bond lengths (~1.43 Å) and dihedral angles between the benzofuran and substituent rings, which correlate with electronic effects .
Methodological Guidance
Q. How should researchers approach the purification of this compound derivatives with labile functional groups?
- Use low-temperature column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to minimize decomposition.
- For air-sensitive compounds, employ Schlenk techniques under inert atmospheres .
- Crystallize derivatives from ethyl acetate/hexane mixtures to achieve high enantiomeric purity .
Q. What computational methods are effective for predicting the reactivity of this compound in complex reaction systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects and transition states in substitution reactions .
Q. How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of this compound?
Isotopic tracing clarifies reaction pathways by:
- Tracking the fate of the chloromethyl group during substitution or elimination.
- Identifying kinetic isotope effects (KIEs) in rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
